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molecular formula C22H16O5 B1225702 4',5'-Dimethylfluorescein CAS No. 118797-71-0

4',5'-Dimethylfluorescein

Cat. No. B1225702
M. Wt: 360.4 g/mol
InChI Key: KUKOGZJLQJYXRZ-UHFFFAOYSA-N
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Patent
US07994215B2

Procedure details

A mixture comprising 62 g of 2-methylresorcinol, 30 g of phthalic anhydride, 2 g of potassium hydrogen sulfate and 500 ml of ethyl laurate is brought to 200° C. for 3 hours. After cooling, the crude product is filtered and washed with acetone and then dried. The product obtained is a dark orange powder.
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].[C:10]1(=[O:20])[O:15][C:13](=O)[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.S([O-])(O)(=O)=O.[K+]>C(OCC)(=O)CCCCCCCCCCC>[CH3:1][C:2]1[C:3]2[O:4][C:8]3[C:2]([CH3:1])=[C:3]([OH:4])[CH:5]=[CH:6][C:7]=3[C:13]3([O:15][C:10](=[O:20])[C:11]4[C:12]3=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:5]=2[CH:6]=[CH:7][C:8]=1[OH:9] |f:2.3|

Inputs

Step One
Name
Quantity
62 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(CCCCCCCCCCC)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crude product is filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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